![molecular formula C12H24N2O2 B2409561 N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide CAS No. 2034606-96-5](/img/structure/B2409561.png)
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide
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Overview
Description
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide, commonly known as TMA-2, is a synthetic compound belonging to the amphetamine class of drugs. It is a potent hallucinogen and has been studied for its potential therapeutic applications in various psychiatric disorders.
Scientific Research Applications
- Application : tert-Butanesulfinamide mediates asymmetric N-heterocycle synthesis via sulfinimines. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often serve as building blocks for natural products and therapeutically applicable molecules .
- Application : Researchers utilize this hindered amine motif in organic synthesis and medicinal chemistry. It contributes to the preparation of drug candidates containing unique amine functionalities .
- Application : tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate are useful intermediates. They participate in the synthesis of various organic compounds, including amides, sulphonamides, and Mannich bases .
Asymmetric Synthesis via Sulfinimines
Hindered Amine Building Block
Organic Synthesis Intermediates
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against candida spp .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation .
Biochemical Pathways
Related compounds have been found to inhibit the formation of ergosterol in yeast cells , which is a crucial component of fungal cell membranes.
Pharmacokinetics
Similar compounds have been analyzed for their admet properties .
Result of Action
Similar compounds have shown potent activity against candida spp, including several multidrug-resistant Candida spp .
properties
IUPAC Name |
N-tert-butyl-2-(4-methoxypiperidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)13-11(15)9-14-7-5-10(16-4)6-8-14/h10H,5-9H2,1-4H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQMIJMMLHPWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCC(CC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(4-methoxypiperidin-1-yl)acetamide |
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